Ethyl palmitoleate

Antimicrobial susceptibility Oral microbiology Fatty acid ethyl ester

Ethyl palmitoleate (CAS 56219-10-4) is a long-chain fatty acid ethyl ester formed by condensation of palmitoleic acid (C16:1, n-7) with ethanol. It is classified as an omega‑7 monounsaturated fatty acid ethyl ester with molecular formula C₁₈H₃₄O₂ and molecular weight 282.46 g/mol.

Molecular Formula C18H34O2
Molecular Weight 282.5 g/mol
CAS No. 56219-10-4
Cat. No. B154183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl palmitoleate
CAS56219-10-4
Synonyms(9Z)-9-Hexadecenoic Acid Ethyl Ester;  (Z)-9-Hexadecenoic Acid Ethyl Ester;  Palmitoleic Acid Ethyl Ester;  Ethyl (Z)-9-Hexadecenoate;  Ethyl cis-9-Hexadecenoate;  Ethyl Palmitoleate;  cis-9-Hexadecenoic Acid Ethyl Ester
Molecular FormulaC18H34O2
Molecular Weight282.5 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCC(=O)OCC
InChIInChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h9-10H,3-8,11-17H2,1-2H3/b10-9-
InChIKeyJELGPLUONQGOHF-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solution in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Palmitoleate (CAS 56219-10-4): Chemical Identity and Core Specifications for Procurement


Ethyl palmitoleate (CAS 56219-10-4) is a long-chain fatty acid ethyl ester formed by condensation of palmitoleic acid (C16:1, n-7) with ethanol [1]. It is classified as an omega‑7 monounsaturated fatty acid ethyl ester with molecular formula C₁₈H₃₄O₂ and molecular weight 282.46 g/mol [2]. Key physicochemical properties include a density of 0.870 g/mL at 20 °C, a boiling range of 134–136 °C at 1 mmHg, and a refractive index of approximately 1.450 .

Why Ethyl Palmitoleate Cannot Be Replaced by Ethyl Palmitate, Ethyl Oleate, or Free Palmitoleic Acid


Ethyl palmitoleate differs from structurally similar fatty acid esters in chain length (C16 vs. C18), degree of unsaturation (one cis double bond at position 9), and ester moiety (ethyl vs. methyl or free acid). These structural variations directly translate into quantifiable differences in lipophilicity, volatility, and biological target engagement. Consequently, substituting ethyl palmitoleate with ethyl palmitate (saturated C16), ethyl oleate (monounsaturated C18), methyl palmitoleate, or palmitoleic acid alters experimental or industrial outcomes, as demonstrated by the comparative data below [1].

Quantitative Differentiation of Ethyl Palmitoleate: Comparative Data for Scientific and Industrial Selection


Differential Antimicrobial Activity: Ethyl Palmitoleate (PA‑EE) Exhibits Distinct Inhibitory Profiles Against Oral Pathogens Relative to Other Fatty Acid Ethyl Esters

Ethyl palmitoleate (PA‑EE) displays a unique spectrum of antimicrobial activity compared with other n‑6, n‑7, and n‑9 fatty acid ethyl esters. At a test concentration of 25 µg/mL, PA‑EE inhibits Streptococcus mutans by 78.59%, whereas the methyl ester PA‑ME achieves 99.62% inhibition and the free acid PA achieves 100% [1]. Against Aggregatibacter actinomycetemcomitans, PA‑EE shows 31.74% inhibition—higher than oleic acid ethyl ester (OA‑EE, 0%) and linoleic acid ethyl ester (LA‑EE, 32.30%), but lower than arachidonic acid ethyl ester (ARA‑EE, 74.00%) [1]. These quantitative differences demonstrate species‑ and compound‑specific antimicrobial effects that cannot be extrapolated from one fatty acid ester to another.

Antimicrobial susceptibility Oral microbiology Fatty acid ethyl ester

Increased Lipophilicity vs. Free Palmitoleic Acid: Ethyl Palmitoleate Exhibits a Higher Computed LogP Value

Ethyl palmitoleate is a more lipophilic derivative of palmitoleic acid, a property that influences membrane permeability and formulation behavior. The computed XlogP value for ethyl palmitoleate is 6.90, compared with 6.40 for palmitoleic acid [1][2]. This increase of +0.50 log units reflects the replacement of the carboxylic acid hydrogen with an ethyl group, reducing polarity and enhancing lipid solubility.

Lipophilicity Physicochemical property ADME prediction

Volatility and Density Differences vs. Saturated Ethyl Palmitate: Ethyl Palmitoleate Boils at Lower Temperature Under Reduced Pressure

The presence of a cis double bond in ethyl palmitoleate (C16:1) significantly reduces its boiling point compared with the fully saturated analog ethyl palmitate (C16:0). Ethyl palmitoleate has a boiling range of 134–136 °C at 1 mmHg , whereas ethyl palmitate boils at 192–193 °C at 10 mmHg . Although measured at different pressures, the lower boiling point of the unsaturated ester under mild vacuum indicates higher volatility, which can be advantageous in short‑path distillation purification processes. The density of ethyl palmitoleate (0.870 g/mL) is also slightly higher than that of ethyl palmitate (0.857 g/mL at 25 °C) [1].

Volatility Distillation Physicochemical property

Calcium Signaling and Pancreatitis Research: Ethyl Palmitoleate Serves as a Defined Tool for Studying Fatty Acid Ethyl Ester‑Induced Ca²⁺ Release

Ethyl palmitoleate (POAEE) has been employed in mechanistic studies of alcohol‑induced pancreatitis. In two‑photon permeabilized mouse pancreatic acinar cells, POAEE at a concentration of 100 µM elicited Ca²⁺ release from both the endoplasmic reticulum and acidic granular stores, leading to trypsin activation [1]. This response is mediated by inositol 1,4,5‑trisphosphate receptors types 2 and 3, as demonstrated by a marked reduction in Ca²⁺ release and trypsin activation in IP₃R2/3 double‑knockout cells [1]. The effect is characteristic of long‑chain fatty acid ethyl esters and distinguishes this class from free fatty acids or methyl esters, which may exhibit different potencies and mechanisms [2].

Calcium signaling Pancreatitis In vitro toxicology

Patent‑Documented Production Method for High‑Purity Ethyl Palmitoleate from Microalgae Oil

A patent (US20160256503) describes a method for producing high‑purity palmitoleic acid ethyl esters from natural oils, including microalgae oil [1]. The process involves transesterification with ethanol, distillation to obtain a fraction containing C16:0 and C16:1n‑7 ethyl esters, and subsequent separation to yield a fraction comprising at least 35% w/w C16:1n‑7 ethyl esters, with embodiments achieving 35–50% w/w purity [1]. This documented production pathway differentiates ethyl palmitoleate from other omega‑7 esters (e.g., vaccenic acid ethyl ester) that may not be as readily accessible from microalgae feedstocks.

Bioprocessing Microalgae Omega‑7 fatty acids

Recommended Application Scenarios for Ethyl Palmitoleate Based on Comparative Evidence


Oral Antimicrobial Formulation Development

Given its differential inhibitory activity against oral pathogens (e.g., 31.74% inhibition of A. actinomycetemcomitans vs. 0% for OA‑EE) , ethyl palmitoleate is a candidate for inclusion in mouthwashes, toothpastes, or local delivery systems targeting periodontal pathogens. Its activity against S. mutans (78.59%) also supports anti‑caries applications. Formulators should consider the ethyl ester form for its specific spectrum, which differs from methyl esters and free acids.

In Vitro Pancreatitis and Calcium Signaling Research

Ethyl palmitoleate is a validated tool for inducing Ca²⁺ release and trypsin activation in pancreatic acinar cell models . Researchers studying alcohol‑induced pancreatitis or intracellular calcium signaling pathways should select the ethyl ester form to align with established mechanistic literature. The defined n‑7 mono‑unsaturation distinguishes it from other FAEEs and enables investigation of structure‑activity relationships.

Purification and Formulation Processes Requiring Enhanced Volatility

The lower boiling point of ethyl palmitoleate (134–136 °C at 1 mmHg) compared with saturated analogs like ethyl palmitate (192–193 °C at 10 mmHg) makes it more amenable to vacuum distillation purification. This property is advantageous for laboratories and manufacturers seeking high‑purity material with reduced thermal degradation. The slightly higher density (0.870 g/mL) may also be relevant for precise volumetric dosing in liquid formulations.

Microalgae‑Derived Omega‑7 Nutraceutical and Cosmetic Ingredients

The patented production method from microalgae oil positions ethyl palmitoleate as a sustainable omega‑7 ingredient for nutraceutical and cosmetic applications. Its increased lipophilicity relative to free palmitoleic acid (XlogP 6.90 vs. 6.40) [1] may enhance skin penetration and emolliency, making it suitable for topical formulations where lipid solubility is desired.

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